molecular formula C8H14ClNO B1457619 1-(Furan-2-yl)butan-1-amine hydrochloride CAS No. 1864074-40-7

1-(Furan-2-yl)butan-1-amine hydrochloride

Cat. No.: B1457619
CAS No.: 1864074-40-7
M. Wt: 175.65 g/mol
InChI Key: FQYWSYDFZGRDHO-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)butan-1-amine hydrochloride is an organic compound with the molecular formula C8H14ClNO It is a derivative of furan, a heterocyclic aromatic compound characterized by a five-membered ring containing one oxygen atom

Scientific Research Applications

1-(Furan-2-yl)butan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

Specific safety and hazard information for 1-(Furan-2-yl)butan-1-amine hydrochloride is not available in the search results. For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Relevant Papers For a comprehensive understanding of this compound, it’s recommended to refer to peer-reviewed papers and technical documents related to this compound . These resources can provide detailed information on its synthesis, properties, applications, and more.

Mechanism of Action

Antimicrobial drugs play a crucial role in combating bacterial infections. The rise in drug resistance necessitates the discovery of novel antimicrobial compounds with distinct mechanisms of action . Furan-containing compounds, characterized by a ring structure composed of one oxygen and four carbon atoms, have attracted attention due to their therapeutic efficacy. Among these, “1-(Furan-2-yl)butan-1-amine hydrochloride” holds promise as an innovative antibacterial agent.

Structure of Furan: !Furan Structure

Action Environment

Environmental factors (pH, temperature, etc.) influence efficacy and stability. For instance, pH affects solubility and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)butan-1-amine hydrochloride typically involves the reaction of furan derivatives with butylamine under controlled conditionsThe reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and scalability. Techniques such as continuous flow reactors and automated synthesis systems are employed to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-yl)butan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the butylamine group.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1-(Furan-2-yl)ethan-1-amine hydrochloride
  • 1-(Furan-2-yl)propan-1-amine hydrochloride
  • 1-(Furan-2-yl)methanamine hydrochloride

Comparison: 1-(Furan-2-yl)butan-1-amine hydrochloride is unique due to its specific butylamine substitution, which imparts distinct chemical and biological properties compared to its analogs. The length of the carbon chain in the butylamine group can influence the compound’s reactivity, solubility, and interaction with biological targets .

Properties

IUPAC Name

1-(furan-2-yl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-2-4-7(9)8-5-3-6-10-8;/h3,5-7H,2,4,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYWSYDFZGRDHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CO1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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